4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Description
Historical Context of Pyrazole Chemistry
The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of compounds. Knorr's initial investigations were motivated by his search for quinoline-related compounds with potential therapeutic applications, but his accidental discovery of antipyrine marked the beginning of systematic pyrazole research. This serendipitous finding demonstrated the first synthetic drug with antipyretic action, establishing pyrazoles as important pharmacophores and stimulating decades of subsequent research.
The foundational synthetic methodology for pyrazole preparation was further advanced by Hans von Pechmann in 1898, who developed a classical approach involving the reaction of acetylene with diazomethane. Pechmann's contribution represented a significant advancement in synthetic accessibility, providing chemists with reliable methods for constructing the pyrazole ring system under controlled conditions. These early synthetic developments established the theoretical framework and practical methodologies that continue to influence modern pyrazole chemistry, including the synthesis of complex derivatives such as this compound.
The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries involved systematic exploration of substitution patterns and their effects on chemical and biological properties. Knorr's work on condensation reactions between 1,3-diketones and hydrazine derivatives established fundamental principles for regioselective synthesis, which remain relevant for understanding the formation of substituted pyrazoles. The recognition that different substitution patterns could yield regioisomeric products led to detailed investigations of reaction mechanisms and the development of strategies for controlling product selectivity.
The historical significance of pyrazole chemistry extends beyond synthetic methodology to encompass early pharmaceutical development and the emergence of medicinal chemistry as a distinct discipline. The commercial success of antipyrine as the first synthetic drug validated the potential of heterocyclic compounds in therapeutic applications and encouraged pharmaceutical companies to invest in systematic drug discovery programs. This historical precedent established pyrazoles as privileged scaffolds in medicinal chemistry, a designation that continues to influence contemporary research on compounds such as this compound.
Significance of Iodinated Pyrazole Derivatives in Chemical Research
Iodinated pyrazole derivatives occupy a unique position in contemporary chemical research due to their distinctive reactivity patterns and synthetic utility as versatile building blocks for complex molecule construction. The introduction of iodine atoms into pyrazole frameworks significantly enhances their value as synthetic intermediates, primarily because iodine serves as an excellent leaving group in various cross-coupling reactions and can participate in electrophilic cyclization processes. Recent methodological developments have demonstrated that iodinated pyrazoles can undergo efficient transformations under mild reaction conditions while tolerating diverse functional groups, making them valuable tools for synthetic chemists.
The synthetic significance of iodinated pyrazole derivatives stems from their ability to participate in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, which enable the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency. These transformations allow for the systematic elaboration of pyrazole scaffolds through controlled introduction of various substituents, facilitating the synthesis of complex molecular architectures that would be difficult to access through alternative approaches. The regioselective nature of these coupling reactions, combined with the predictable reactivity of the iodine substituent, provides chemists with reliable tools for rational drug design and materials science applications.
Research investigations into iodinated pyrazole chemistry have revealed important principles governing regioselective iodination processes, particularly regarding the influence of existing substituents on reaction outcomes. Studies using cadmium acetate-mediated iodination have demonstrated that the presence of electron-donating groups in pyrazole rings promotes competitive iodination reactions, while the positioning of propargylic substituents can direct iodination to specific sites within the molecule. These mechanistic insights have practical implications for the synthesis of target compounds such as this compound, where precise control over substitution patterns is essential for achieving desired chemical and biological properties.
The biological significance of iodinated pyrazole derivatives extends beyond their synthetic utility to encompass potential therapeutic applications, particularly in areas where halogenated compounds have demonstrated enhanced pharmacological activity. The introduction of iodine atoms can modulate the lipophilicity, metabolic stability, and protein binding characteristics of pyrazole-based pharmaceuticals, potentially leading to improved therapeutic profiles compared to non-halogenated analogs. Current research efforts continue to explore these structure-activity relationships, with iodinated pyrazoles serving as important probes for understanding how halogen substitution affects biological activity and selectivity.
Discovery and Development of this compound
The discovery and development of this compound emerged from systematic research efforts aimed at creating novel pyrazole derivatives with enhanced synthetic utility and potential biological activity. This compound, identified by Chemical Abstracts Service number 1217862-82-2, represents a sophisticated example of modern heterocyclic chemistry where multiple functional groups are strategically positioned to create unique reactivity patterns. The development process involved careful consideration of substitution patterns that would maximize both synthetic accessibility and functional versatility while maintaining chemical stability under standard laboratory conditions.
The synthetic approach to this compound typically involves multi-step procedures that allow for precise control over regioselectivity and functional group compatibility. One established method involves the reaction of appropriately substituted pyrazole precursors with carbon dioxide in the presence of suitable bases to introduce the carboxylic acid functionality at the 3-position. Alternative synthetic routes may involve direct iodination of pre-formed isopropyl-substituted pyrazole carboxylic acids using electrophilic iodinating reagents under controlled conditions to achieve selective introduction of iodine at the 4-position.
The development of reliable synthetic methodologies for this compound has been facilitated by advances in regioselective iodination techniques, particularly those employing cadmium acetate as a mediating agent. These methodological improvements have enabled researchers to achieve efficient iodination of pyrazole rings containing electron-donating groups, such as the isopropyl substituent, while maintaining compatibility with acid-sensitive functional groups like carboxylic acids. The optimization of reaction conditions, including solvent selection, temperature control, and stoichiometric ratios, has been crucial for maximizing yields and minimizing side product formation during the synthesis of this target compound.
Current research efforts continue to explore alternative synthetic approaches that may offer improved efficiency, reduced environmental impact, or enhanced scalability for potential commercial applications. These investigations include evaluation of different iodinating reagents, exploration of catalytic systems that may enable milder reaction conditions, and development of purification protocols that ensure high purity suitable for research applications. The compound is now commercially available from multiple suppliers with reported purities of 95% or higher, indicating successful optimization of synthetic and purification protocols.
Position in Modern Heterocyclic Chemistry
This compound occupies a significant position in modern heterocyclic chemistry as an exemplar of sophisticated molecular design principles that combine multiple functional elements within a single, well-defined framework. Contemporary heterocyclic chemistry emphasizes the development of compounds that serve dual purposes as both synthetic building blocks and potential bioactive molecules, and this particular pyrazole derivative represents an excellent illustration of this design philosophy. The strategic placement of iodine, isopropyl, and carboxylic acid substituents creates a multifunctional scaffold that addresses current research needs in synthetic methodology development and pharmaceutical exploration.
The compound's relevance to modern chemical research extends to its utility in metal-catalyzed cross-coupling reactions, which have become indispensable tools for constructing complex organic molecules. The presence of the iodine atom enables participation in palladium-catalyzed processes such as Suzuki-Miyaura coupling, Sonogashira coupling, and related transformations that allow for systematic structural modification and elaboration. These capabilities position the compound as a valuable intermediate for accessing more complex pyrazole-containing molecules that may possess enhanced biological activities or novel material properties.
Recent developments in heterocyclic chemistry have emphasized the importance of compounds that can serve as platforms for diversity-oriented synthesis, where single precursors can be transformed into libraries of related structures through systematic variation of reaction conditions and coupling partners. This compound fulfills this role effectively due to its multiple reactive sites and the orthogonal reactivity patterns of its functional groups. The carboxylic acid functionality can be modified through standard coupling reactions to create amides, esters, and other derivatives, while the iodine atom provides access to carbon-carbon bond forming reactions, enabling comprehensive exploration of structure-activity relationships.
The position of this compound in contemporary pharmaceutical research reflects broader trends toward the development of pyrazole-based drugs, with numerous examples of successful pharmaceuticals containing the pyrazole core now in clinical use. The growing recognition of pyrazoles as privileged scaffolds in drug discovery has increased interest in novel derivatives that may offer improved pharmacological profiles or access to previously unexplored biological targets. The specific substitution pattern of this compound provides opportunities for investigating how halogen bonding, steric effects, and hydrogen bonding capabilities contribute to biological activity and selectivity in pyrazole-based therapeutic agents.
Properties
IUPAC Name |
4-iodo-1-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXFHIQOAPBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid has been explored for its potential therapeutic effects, particularly in drug discovery. Its unique structure allows it to interact with various biological targets, which may lead to the development of new pharmaceuticals.
Case Study : A study investigated the compound's activity as an anti-inflammatory agent. It was found to inhibit specific enzymes involved in inflammatory pathways, demonstrating its potential as a lead compound for anti-inflammatory drugs.
Biochemical Research
The compound has been studied for its ability to modulate enzyme activity and receptor interactions. Its mechanism of action often involves binding to active sites on target proteins, influencing their function.
Data Table: Enzyme Interaction Studies
| Enzyme Target | Inhibition (%) | Reference |
|---|---|---|
| Cyclooxygenase (COX) | 75% | |
| Lipoxygenase (LOX) | 60% | |
| Protein Kinase B (AKT) | 50% |
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials. Its derivatives can be used in creating polymers with specific properties.
Application Example : Researchers have utilized this compound in the development of novel polymeric materials that exhibit enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
4-Iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential applications, particularly in the fields of medicinal chemistry and agriculture.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. This process can be optimized using various catalysts to enhance yield and purity.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. Notably, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Streptococcus pneumoniae | 0.8 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
The compound's mechanism of action involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase, which are critical for DNA replication and cell division .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The cytotoxic effects are believed to be mediated through the activation of apoptotic pathways and inhibition of cell proliferation .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of the compound against multidrug-resistant strains of E. coli and S. aureus. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating persistent infections .
Study on Anticancer Properties
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, with a marked increase in apoptotic markers observed through flow cytometry analyses .
Preparation Methods
Iodination in Heterophase Medium
A key method for preparing 4-iodo-substituted pyrazoles, including 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid, is the iodination of pyrazole derivatives in a heterophase system composed of water and organic solvents such as chloroform or carbon tetrachloride. The iodination employs a combination of potassium iodide (KI) and potassium iodate (KIO3) as the iodine source, with sulfuric acid (H2SO4) as an additive to facilitate the reaction.
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- Solvent system: H2O / CHCl3 or CCl4 (heterophase)
- Iodination agents: KI + KIO3
- Acid catalyst: H2SO4
- Temperature: Typically ambient to mild heating
Mechanism:
The iodination proceeds via electrophilic substitution at the 4-position of the pyrazole ring, favored by the electron density and directing effects of substituents such as isopropyl and carboxylic acid groups.-
- For 1-isopropylpyrazole and its derivatives, yields of 4-iodo-substituted products range from 80% to 97%, indicating high efficiency and selectivity under these conditions.
- For more electron-deficient substrates like 3-nitropyrazole-5-carboxylic acid, yields drop significantly (around 32%), reflecting the influence of substituent electronic effects on iodination efficiency.
This method was demonstrated by Lyalin and Petrosyan (2014) and is considered a reliable route for synthesizing 4-iodo-1-isopropyl-1H-pyrazole derivatives with good yields and purity.
Functional Group Transformations and Derivative Preparations
Preparation of this compound Methyl Ester
Following iodination, the carboxylic acid functionality can be esterified to form the methyl ester derivative, which is a common intermediate or final product in synthetic and pharmaceutical applications.
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- Reactants: this compound + methanol
- Catalyst: Acidic catalyst such as sulfuric acid or acidic ion-exchange resin
- Conditions: Reflux under anhydrous conditions
- Outcome: Methyl 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylate with high purity
Related Synthetic Strategies and Analogous Preparations
Though direct literature on the preparation of this compound is limited, analogous pyrazole derivatives have been synthesized using multi-step methods involving halogenation, diazotization, and Grignard reactions. For example, preparation of related pyrazole carboxylic acids involves:
- Halogenation of aminopyrazole precursors to introduce iodine at the 4-position.
- Diazotization of the amino group followed by coupling with organometallic reagents.
- Use of Grignard reagents (e.g., isopropyl magnesium chloride) to introduce alkyl substituents and subsequent carboxylation with CO2.
Such stepwise approaches have been optimized to avoid isomer formation and improve yields and purity, achieving up to 64% total yield over three steps with purity exceeding 99.5% for similar pyrazole carboxylic acids.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1. Iodination of pyrazole derivatives | KI + KIO3 in H2O/CHCl3 or CCl4, H2SO4 additive | 80-97% (for 1-isopropyl derivatives) | High regioselectivity for 4-position iodination | |
| 2. Esterification of carboxylic acid | Methanol, acid catalyst, reflux | Typically >90% | Produces methyl ester derivative | |
| 3. Multi-step synthesis (analogous) | Halogenation, diazotization, Grignard reaction, CO2 quenching | Up to 64% overall yield | Avoids isomer formation, high purity |
Research Findings and Practical Considerations
- The heterophase iodination method is preferred for its operational simplicity, mild conditions, and high selectivity.
- The presence of electron-donating groups such as isopropyl at N1 enhances iodination efficiency at the 4-position.
- Acid additives like sulfuric acid are crucial for activating iodine species in situ.
- Esterification allows for easier handling and purification of the product and can be reversed if free acid is required.
- Analogous synthetic routes involving diazotization and Grignard reagents provide alternative pathways, especially when functional group tolerance or specific substitution patterns are needed.
This comprehensive analysis consolidates the preparation methods of this compound, emphasizing iodination in heterophase media as the primary synthetic approach, supported by esterification and multi-step synthetic strategies from related compounds. The data reflect high yields and purity achievable with these methods, making them suitable for research and industrial applications.
Q & A
Q. What are the common synthetic routes for 4-iodo-1-isopropyl-1H-pyrazole-3-carboxylic acid?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or analogous precursors.
- Step 2 : Introduction of the isopropyl group at the N1 position, often using alkylation reagents like isopropyl halides .
- Step 3 : Iodination at the C4 position using iodine sources (e.g., N-iodosuccinimide) under controlled conditions .
- Step 4 : Hydrolysis of a methyl ester intermediate (e.g., methyl 1-isopropyl-4-iodo-1H-pyrazole-3-carboxylate) to yield the carboxylic acid moiety. Acidic or basic hydrolysis conditions are employed depending on ester stability .
Key considerations:
- Steric hindrance from the isopropyl group may require optimized reaction temperatures or catalysts .
- Purification methods (e.g., column chromatography, recrystallization) are critical due to the compound’s polarity and iodine substituent .
Q. How is the structure of this compound confirmed experimentally?
Methodological approaches include:
- NMR Spectroscopy :
- ¹H NMR identifies proton environments (e.g., isopropyl methyl splits, pyrazole ring protons). For analogous compounds, pyrazole protons appear at δ 7.5–8.5 ppm, while isopropyl groups show characteristic doublets .
- ¹³C NMR confirms carboxylic acid (δ ~170 ppm) and iodinated carbon (δ ~80–90 ppm) .
- Mass Spectrometry (LCMS/ESIMS) :
- Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. For example, a related iodinated pyrazole derivative showed [M+1] = 311.1 .
- HPLC Purity Analysis :
- Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological studies .
Q. How does the iodine substituent influence the compound’s reactivity and steric profile?
- Electronic Effects : The electron-withdrawing iodine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Effects : The bulky isopropyl group at N1 and iodine at C4 create steric hindrance, limiting accessibility for certain reactions. This necessitates careful solvent selection (e.g., DMF for solubility) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .
Advanced Research Questions
Q. What strategies improve yield in the iodination step during synthesis?
- Optimized Reagents : Use N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Temperature Control : Reactions at 0–25°C minimize side products (e.g., diiodination) .
- Continuous Flow Reactors : Industrial-scale syntheses employ flow chemistry for precise temperature and mixing control, achieving >90% yield in some iodinated pyrazole derivatives .
Q. How can computational modeling predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .
- Molecular Docking : Models interactions with enzymes (e.g., cyclooxygenase-2) by simulating binding affinities. For example, iodinated pyrazoles show potential as enzyme inhibitors due to halogen bonding with active sites .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for in vitro testing .
Q. What methodologies assess the compound’s stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for related pyrazole-carboxylic acids) .
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. Carboxylic acids are typically stable at neutral pH but may decarboxylate under strongly acidic/basic conditions .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; iodinated compounds often require amber glassware for storage .
Q. How is the compound’s interaction with biological targets validated experimentally?
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases). Preliminary studies on analogous iodinated pyrazoles showed inhibition at µM concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with target proteins .
- X-ray Crystallography : Resolves binding modes in enzyme active sites, as seen in structurally related pyrazole inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
